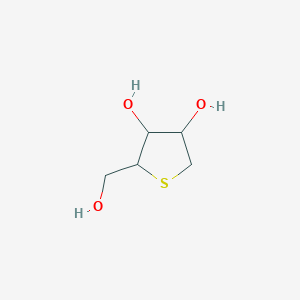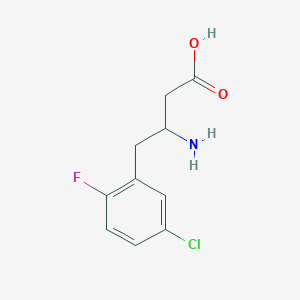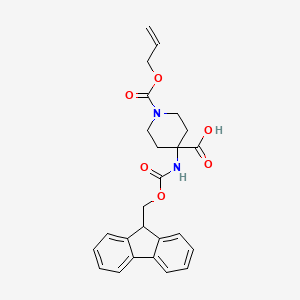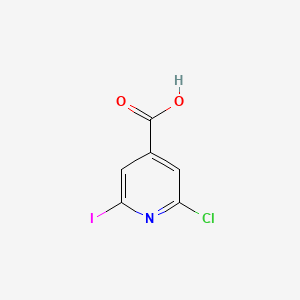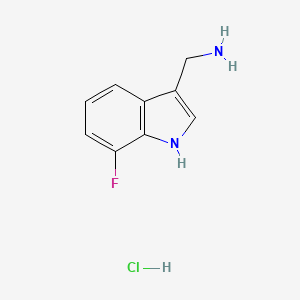
Cannabichromevarinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabichromevarinic acid is a phytocannabinoid found naturally in the cannabis plant. It is one of over 100 variants of cannabinoid chemical compounds that act on cannabinoid receptors. This compound is a propyl cannabinoid and is believed to be non-psychoactive, making it safe for both children and adults .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cannabichromevarinic acid can be synthesized through the combination of geranyl pyrophosphate and olivetolic acid to produce cannabigerolic acid. The enzyme cannabichromenic acid synthase can then cyclize cannabigerolic acid to form this compound .
Industrial Production Methods: Industrial production of this compound can involve the use of microorganisms and fermentation processes. Specific enzymes such as acyl activating enzyme, polyketide synthase, olivetolic acid cyclase, and prenyltransferase are utilized in these processes .
Análisis De Reacciones Químicas
Types of Reactions: Cannabichromevarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, muriatic acid, and acetic acid. The conditions often involve specific pH levels and temperatures to facilitate the reactions .
Major Products Formed: The major products formed from these reactions can include other cannabinoids and their derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cannabichromevarinic acid has shown promise in various scientific research applications:
Chemistry: It is used in the study of cannabinoid biosynthesis and the development of synthetic cannabinoids.
Biology: Research has focused on its role in the endocannabinoid system and its interactions with cannabinoid receptors.
Industry: It is used in the production of medical marijuana and other cannabis-derived products.
Mecanismo De Acción
Cannabichromevarinic acid is similar to other varinic acid cannabinoids such as cannabigerovarinic acid, cannabidivarinic acid, and tetrahydrocannabivarinic acid. These compounds share an elongated chemical structure that facilitates diverse interactions with biological targets. this compound is unique in its specific interactions with cannabinoid receptors and its potential therapeutic applications .
Comparación Con Compuestos Similares
- Cannabigerovarinic acid
- Cannabidivarinic acid
- Tetrahydrocannabivarinic acid
Cannabichromevarinic acid stands out due to its non-psychoactive nature and its potential use in treating neurological disorders.
Propiedades
Número CAS |
64898-02-8 |
|---|---|
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-propylchromene-6-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-5-7-14-12-16-15(18(21)17(14)19(22)23)9-11-20(4,24-16)10-6-8-13(2)3/h8-9,11-12,21H,5-7,10H2,1-4H3,(H,22,23) |
Clave InChI |
OIVPAQDCMDYIIL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


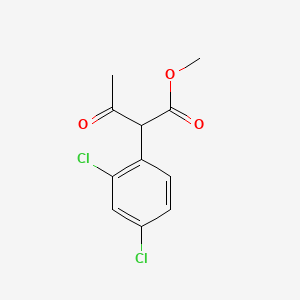
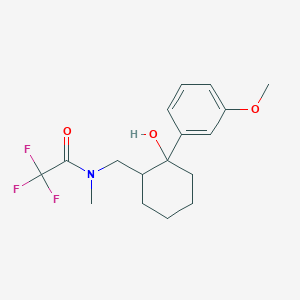

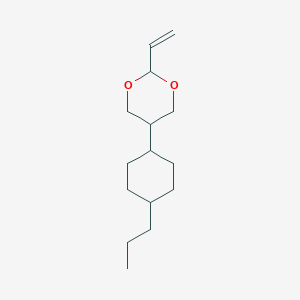
![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)
